molecular formula C20H24N8O B2693519 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034349-90-9

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2693519
CAS RN: 2034349-90-9
M. Wt: 392.467
InChI Key: KBOFVMUZNKXAMO-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has been involved in the synthesis of various novel compounds. For instance, Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, starting from related ethanone compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Similarly, compounds exhibiting moderate effects against bacterial and fungal species have been developed using related triazolopyrimidine structures as a starting point (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Biological Evaluation

Several studies have evaluated the biological properties of compounds derived from triazolopyrimidine structures. For example, novel thiazolopyrimidines synthesized for antimicrobial and antitumor applications were prepared from related compounds (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Additionally, compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives, designed using similar starting materials, have shown herbicidal and fungicidal activities (De, 2006).

Pharmacological Applications

The triazolopyrimidine scaffold, closely related to the compound , has wide-ranging pharmacological activities. It has been used in anticancer, antimicrobial, and anti-tubercular applications, among others. This is evident in the work of Merugu, Cherukupalli, and Karpoormath (2022), who detailed the synthetic strategies and pharmacological applications of [1,2,4]triazolo[1,5‐a]pyrimidine derivatives (Merugu, Cherukupalli, & Karpoormath, 2022).

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c1-13-11-14(2)28-20(21-13)22-18(25-28)19(29)27-9-7-26(8-10-27)17-12-15-5-3-4-6-16(15)23-24-17/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFVMUZNKXAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

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